molecular formula C12H12O3 B13175365 Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Cat. No.: B13175365
M. Wt: 204.22 g/mol
InChI Key: ZZSLTZSRGCSADP-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the reaction of indene derivatives with epoxides under basic conditions to form the spirocyclic structure. The reaction is often carried out in solvents such as ethanol or methanol, with bases like sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of specific enzymes or the modification of protein structures, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,2’-oxirane]-3’-carboxylate: Similar structure but without the methyl group.

    Spiro[indene-1,2’-oxirane]-3’-carbonitrile: Contains a nitrile group instead of a carboxylate group.

    Spiro[indene-1,2’-oxirane]-3’-methanol: Contains a hydroxyl group instead of a carboxylate group.

Uniqueness

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is unique due to the presence of the methyl and carboxylate groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications .

Biological Activity

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate (CAS No. 1470579-45-3) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by relevant data tables and research findings.

  • Molecular Formula : C12_{12}H12_{12}O3_{3}
  • Molecular Weight : 204.22 g/mol
  • Structural Features : The compound features a spiro-indene framework with an oxirane (epoxide) and a carboxylate functional group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through several organic reactions. The most common methods involve cyclization reactions that form the spirocyclic structure while introducing the carboxylate group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits notable activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus cereus8 µg/mL
Klebsiella pneumoniae64 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a study assessing the impact on inflammatory biomarkers in animal models:

  • Cytokine Levels : Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha).
  • Histopathological Analysis : Tissues treated with the compound showed reduced signs of inflammation compared to control groups.

Case Study 1: Renal Protection

A study investigated the protective effects of this compound against renal ischemia/reperfusion injury in rats. The findings indicated:

  • Serum Creatinine Levels : A significant decrease was observed in treated groups compared to untreated controls.
  • Histological Examination : Renal tissues showed preserved architecture and reduced apoptosis in the treated group.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (A549 lung adenocarcinoma and SH-SY5Y neuroblastoma) revealed that the compound exhibited cytotoxic effects:

  • IC50_{50} Values:
    • A549 Cells: 25 µM
    • SH-SY5Y Cells: 30 µM

These results indicate its potential as an anticancer agent through mechanisms involving apoptosis induction.

Molecular Docking Studies

To further elucidate the mechanism of action, molecular docking studies were conducted targeting specific proteins involved in inflammation and cancer pathways. The binding affinities suggest that this compound interacts favorably with key targets such as caspases and inflammatory cytokine receptors.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)7-6-8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3

InChI Key

ZZSLTZSRGCSADP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCC3=CC=CC=C23

Origin of Product

United States

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